molecular formula C21H16N2O4 B11559451 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B11559451
M. Wt: 360.4 g/mol
InChI Key: LLPVJWDTLCFFNY-UHFFFAOYSA-N
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Description

4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The imine group can be oxidized to a nitrile using oxidizing agents like potassium permanganate.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-aminophenyl benzoate.

    Oxidation: 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrilephenyl benzoate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro and imine groups.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(2-Methylphenyl)imino]methyl]-3-nitrophenyl benzoate
  • 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-aminophenyl benzoate

Uniqueness

4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its potential as a ligand in coordination chemistry and its biological activity compared to similar compounds.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(2-methylphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c1-15-7-5-6-10-18(15)22-14-16-11-12-20(19(13-16)23(25)26)27-21(24)17-8-3-2-4-9-17/h2-14H,1H3

InChI Key

LLPVJWDTLCFFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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